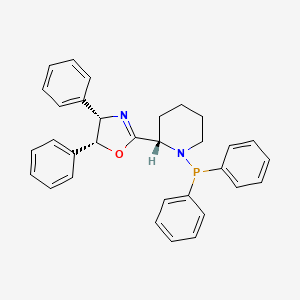
4,4',4'',4'''-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetraaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetraaniline: is a complex organic compound with the molecular formula C40H32N4 and a molecular weight of 568.72 g/mol . This compound is known for its unique structure, which includes a pyrene core with four aniline side arms extending from the 1,3,6,8-positions . It is typically found as a solid substance and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetraaniline involves organic synthesis techniques. One common method includes the condensation polymerization of pyrene-based compounds with aniline derivatives . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetraaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated derivatives, nucleophiles
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Reduced pyrene derivatives
Substitution: Various substituted pyrene derivatives
Aplicaciones Científicas De Investigación
4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetraaniline has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetraaniline involves its interaction with molecular targets through its pyrene core and aniline side arms. The compound can intercalate into DNA structures, making it useful in bioimaging and therapeutic applications. Additionally, its fluorescent properties allow it to act as a probe in various chemical and biological assays.
Comparación Con Compuestos Similares
- 4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde
- 1,3,6,8-Tetra(4-aminophenyl)pyrene
Comparison: 4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetraaniline is unique due to its specific arrangement of aniline groups around the pyrene core, which enhances its fluorescent properties and makes it highly suitable for applications in bioimaging and organic electronics . Similar compounds may have different functional groups, leading to variations in their chemical reactivity and applications .
Propiedades
IUPAC Name |
4-[3,6,8-tris(4-aminophenyl)-10,10c-dihydropyren-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32N4/c41-27-9-1-23(2-10-27)35-21-36(24-3-11-28(42)12-4-24)32-19-20-34-38(26-7-15-30(44)16-8-26)22-37(25-5-13-29(43)14-6-25)33-18-17-31(35)39(32)40(33)34/h1-19,21-22,39H,20,41-44H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNNZVARYXIKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C3C(=C(C=C2C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)C=CC6=C(C=C(C1=C36)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole](/img/structure/B8232841.png)
![2-[4-[3-[4-(cyanomethyl)phenyl]-5-[3,6,8-tris[3,5-bis[4-(cyanomethyl)phenyl]phenyl]pyren-1-yl]phenyl]phenyl]acetonitrile](/img/structure/B8232848.png)



![6-Iodo-2-(methylthio)benzo[d]thiazole](/img/structure/B8232873.png)




![2-Methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B8232914.png)
![(R)-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B8232931.png)


